3-fluoro-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide
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Overview
Description
3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide is a complex organic compound that belongs to the class of hydrazides It features a furan ring substituted with a nitrophenyl group and a benzohydrazide moiety, with a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide typically involves a multi-step process. One common method starts with the preparation of the furan ring substituted with a nitrophenyl group. This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .
Next, the benzohydrazide moiety is introduced through a condensation reaction between the furan derivative and a benzohydrazide compound. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Scientific Research Applications
3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}benzohydrazide: Similar structure but with a different position of the nitro group on the phenyl ring.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A related compound with a carboxylate group instead of a benzohydrazide moiety.
Uniqueness
3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide is unique due to its specific substitution pattern and the presence of both a furan ring and a benzohydrazide moiety. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-fluoro-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c19-14-5-1-4-13(9-14)18(23)21-20-11-16-7-8-17(26-16)12-3-2-6-15(10-12)22(24)25/h1-11H,(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWHEATWXKMBRU-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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